4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, a heterocyclic scaffold widely explored in medicinal chemistry for kinase inhibition and anticancer applications . Its structure features:
- A thieno[3,2-d]pyrimidine core substituted at position 4 with morpholine, enhancing solubility and target engagement.
- A piperazine moiety at position 6, functionalized with a methylsulfonyl group, which improves metabolic stability and modulates kinase selectivity .
- A 2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl group at position 2, contributing to steric bulk and hydrophobic interactions with target proteins .
Synthesis involves multi-step functionalization:
Core formation: Thieno[3,2-d]pyrimidine is synthesized via cyclization of substituted pyrimidines.
Substituent introduction: The piperazine-morpholine and indazole-tetrahydropyran groups are introduced via Buchwald-Hartwig amination or Suzuki-Miyaura coupling .
Properties
IUPAC Name |
4-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-2-[2-(oxan-2-yl)indazol-4-yl]thieno[3,2-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N7O4S2/c1-41(36,37)34-10-8-32(9-11-34)18-20-17-24-26(40-20)28(33-12-15-38-16-13-33)30-27(29-24)21-5-4-6-23-22(21)19-35(31-23)25-7-2-3-14-39-25/h4-6,17,19,25H,2-3,7-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOSZTJIMDXGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=CC=CC5=NN(C=C54)C6CCCCO6)N7CCOCC7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N7O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 597.75 g/mol. The compound features multiple functional groups, including a morpholine ring and a thieno[3,2-d]pyrimidine moiety, which are crucial for its biological activity.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, thieno[3,2-d]pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines. The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 1.61 | A-431 (skin cancer) | Bcl-2 inhibition |
| Compound B | 1.98 | HT29 (colon cancer) | Tubulin polymerization disruption |
| Compound C | <0.5 | HepG2 (liver cancer) | Apoptosis induction |
Anticonvulsant Activity
Similar compounds have also demonstrated anticonvulsant properties. The structure-activity relationship (SAR) studies suggest that the presence of the piperazine moiety enhances anticonvulsant efficacy by modulating neurotransmitter systems.
Case Study:
A study evaluated the anticonvulsant effects of a related compound in a mouse model of epilepsy. The results indicated a significant reduction in seizure frequency when administered at doses ranging from 10 to 30 mg/kg.
The biological activities of the compound can be attributed to several mechanisms:
- Enzyme Inhibition: The thieno[3,2-d]pyrimidine structure is known to inhibit enzymes critical for DNA synthesis and repair.
- Receptor Modulation: The morpholine and piperazine groups may interact with neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
- Apoptosis Induction: Evidence suggests that the compound may promote apoptosis in cancer cells through mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Q & A
Q. How to design analogs for improved pharmacokinetics without altering core bioactivity?
- Rational modifications :
- Replace tetrahydro-2H-pyran with spirocyclic ethers to enhance metabolic stability .
- Introduce fluorine atoms on the thienopyrimidine core to modulate lipophilicity (ClogP < 5) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
